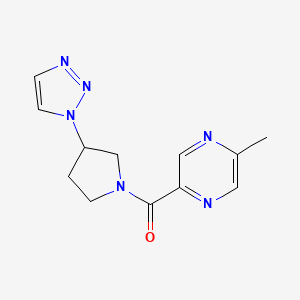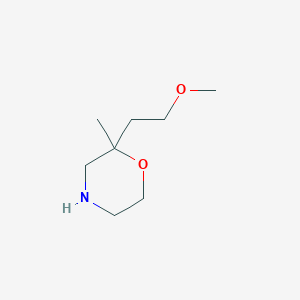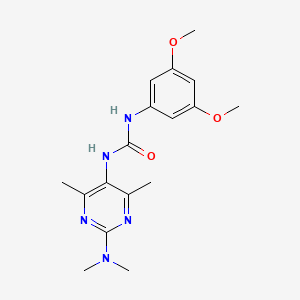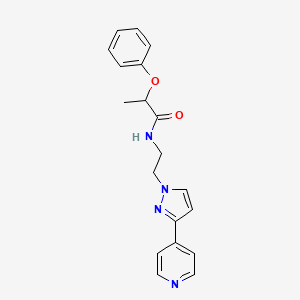![molecular formula C5H6N4O B2368666 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 35220-35-0](/img/structure/B2368666.png)
6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which includes 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, is a relatively simple structure that has proven to be remarkably versatile in various applications of drug design . The ring system of TPs is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, has been the subject of numerous studies . For example, one study developed four facile and efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo pyrimidin-7-ol .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines, including 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, is similar to that of purines . This structural similarity has led to investigations of TP derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis
The redox transformation of molecules similar to 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has been studied using electrochemical methods and ESR spectroscopy . The goal of this work was to study the possible pathways of the redox transformation of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines, including 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, depend on the specific compound and its substituents . For example, depending on the choice of substituents, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Scientific Research Applications
Synthesis and Structural Studies
- The compound is used in the synthesis of various derivatives through condensation reactions. For instance, Desenko et al. (1999) demonstrated the selective formation of 7-aryl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones by reacting 3-amino-1,2,4-triazole with substituted methyl cinnamates. The structural elucidation of these products was based on IR, 1H, and 13C NMR measurements and X-ray diffraction (Desenko et al., 1999).
Application in Antiviral Research
- Abdel-Hafez et al. (2002) synthesized derivatives of 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-one and evaluated their anti-HIV-1 and anti-HSV-1 activities. They reported that some compounds showed complete inhibition of HIV-1 viruses and potential activity against HSV-1 (Abdel-Hafez et al., 2002).
Theoretical Studies and Characterization
- Haj et al. (2000) conducted a theoretical study on 4,5-Dihydro-5-oxo-[1,2,4]triazolo-[1,5-a]pyrimidine and 4,7-dihydro-7-oxo-[1,2,4]triazolo-[1,5-a]pyrimidine. They synthesized these compounds and analyzed their crystal structures through X-ray diffraction, supporting their findings with RHF/AM1 calculations (Haj et al., 2000).
Anti-epileptic Activity
- Ding et al. (2019) synthesized novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives based on the marine natural product Essramycin. They evaluated their anti-epileptic activities and observed that some compounds showed significant anti-epileptic activities. The study provided insights into the action mechanism of these compounds (Ding et al., 2019).
Mechanism of Action
The mechanism of action of 1,2,4-triazolo[1,5-a]pyrimidines, including 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, depends on the specific application. For example, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the TP ring have been exploited to generate candidate treatments for cancer and parasitic diseases .
Safety and Hazards
Future Directions
The future directions of research on 1,2,4-triazolo[1,5-a]pyrimidines, including 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, are likely to involve further exploration of their potential applications in drug design . For example, one study developed four facile and efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo pyrimidin-7-ol . These and other similar compounds could be further investigated for their potential therapeutic applications.
properties
IUPAC Name |
6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c10-4-1-2-9-5(8-4)6-3-7-9/h3H,1-2H2,(H,6,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMGVWWVPRRVBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=N2)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)

![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)

![N-Cyclopropyl-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2368604.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)